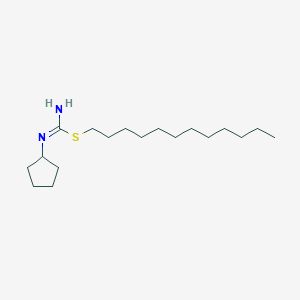
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple stereocenters, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves several steps, including the formation of the tetrahydropyran ring, the introduction of the acetoxymethyl group, and the attachment of the thioureido and pyrrolidinylcyclohexyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to simplify the structure or alter its reactivity.
Substitution: The acetoxymethyl and thioureido groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new functional groups like amines or ethers.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biology, this compound could be used to study the interactions between small molecules and biological macromolecules. Its multiple functional groups allow for the formation of various non-covalent interactions, making it a useful probe for investigating protein-ligand binding and enzyme activity.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets suggests it could be a lead compound for drug development, particularly in areas like cancer or infectious diseases.
Industry
In industry, this compound might be used in the development of new materials or as a catalyst in chemical processes. Its unique structure could impart desirable properties to polymers or other materials, making it valuable for applications in coatings, adhesives, or electronics.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound’s multiple functional groups allow it to form various non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to changes in cellular processes and ultimately exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate include other thioureido and pyrrolidinylcyclohexyl derivatives. These compounds share structural similarities but may differ in the specific functional groups attached or the stereochemistry of the molecule.
Uniqueness
What sets this compound apart is its combination of multiple stereocenters and diverse functional groups. This unique structure allows it to interact with a wide range of molecular targets and undergo various chemical transformations, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C25H39N3O9S |
|---|---|
Molecular Weight |
557.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]carbamothioylamino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C25H39N3O9S/c1-14(29)33-13-20-21(34-15(2)30)22(35-16(3)31)23(36-17(4)32)24(37-20)27-25(38)26-18-9-5-6-10-19(18)28-11-7-8-12-28/h18-24H,5-13H2,1-4H3,(H2,26,27,38)/t18-,19-,20-,21-,22+,23-,24-/m1/s1 |
InChI Key |
QTWSSJFYKFDQAA-YFHVVFTDSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)N[C@@H]2CCCC[C@H]2N3CCCC3)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)NC(=S)NC2CCCCC2N3CCCC3)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


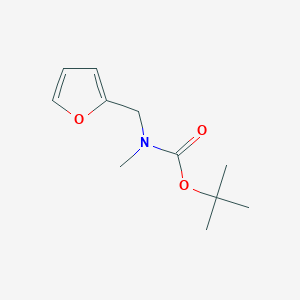
![2-(5-Azaspiro[2.3]hexan-5-yl)ethanol](/img/structure/B12980125.png)
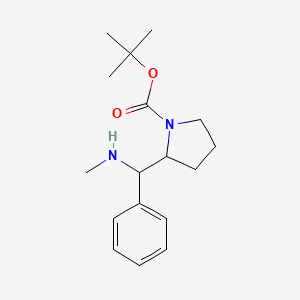


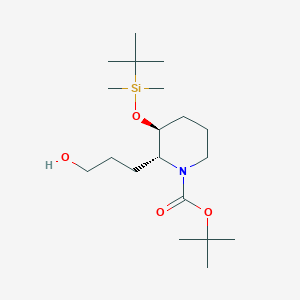
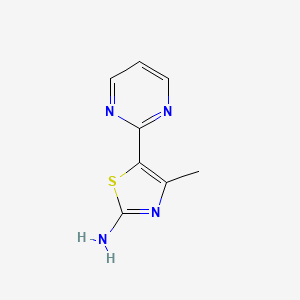
![11-Azabicyclo[5.3.1]undecan-9-one, 11-methyl-](/img/structure/B12980173.png)
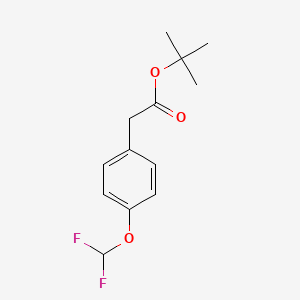
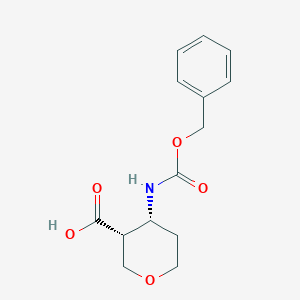
![3,4-Dimethoxy-7-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12980185.png)
![N-(1-(Bicyclo[2.2.1]heptan-2-yl)ethyl)thietan-3-amine](/img/structure/B12980190.png)

